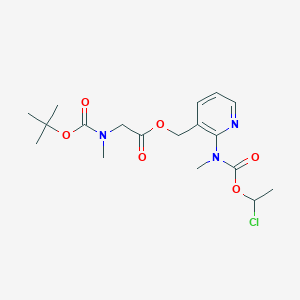![molecular formula C44H40P2 B150971 [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane CAS No. 139139-86-9](/img/structure/B150971.png)
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
Übersicht
Beschreibung
The compound is a complex organophosphorus ligand that features a tetrahydronaphthalene backbone with diphenylphosphanyl substituents. This type of ligand is often used in coordination chemistry to create complexes with various metals, which can exhibit interesting catalytic, electronic, and optical properties.
Synthesis Analysis
The synthesis of related phosphorus-containing ligands can be intricate, involving multiple steps and various reagents. For instance, the synthesis of similar ligands has been reported using reactions with tris(pentafluorophenyl)borane and subsequent frustrated Lewis pair (FLP) reactions to form complex structures . Additionally, the hydroamination of diphenylbutadiyne with secondary amines in the presence of catalytic amounts of calcium derivatives has been used to create related ligands with phosphanyl groups . These methods highlight the versatility and complexity of synthesizing such ligands.
Molecular Structure Analysis
The molecular structure of phosphorus ligands is crucial for their reactivity and interaction with metals. For example, the structure of polypyridyl-functionalized alkynyl gold(I) metallaligands supported by tri- and tetradentate phosphanes has been studied, revealing the importance of the spatial arrangement of the phosphorus atoms for complexation . Similarly, the structural modifications of tetrahydronaphthalene derivatives have been shown to influence their lipophilicity and receptor activity .
Chemical Reactions Analysis
Phosphorus ligands are known to participate in a variety of chemical reactions. For instance, they can undergo hydrofunctionalization reactions, as seen with the formation of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes . They can also be involved in cyclometalation reactions with metals such as cobalt, forming cobaltocycles with C,P-chelating ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus ligands are influenced by their molecular structure. For example, the presence of a tetrahydronaphthalene core can affect the compound's conformational flexibility and stereochemistry, which are important for its reactivity and potential therapeutic activity . The photophysical properties of alkynyl gold(I) complexes with phosphorus ligands have also been studied, indicating their potential use in coordination chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of related compounds involving N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has been explored to understand structure-affinity and -activity relationships for 5-HT7 receptors. These studies focus on substituents in the 2-position of the aryl linked to the piperazine ring, revealing insights into receptor affinity and intrinsic activity (Leopoldo et al., 2007).
- Cationic rhodium complexes of related diphenylphosphino naphthalene derivatives have been used for the enantioselective hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses up to 97% (McCarthy, Hooper, & Guiry, 2000).
- In another study, cyclometalation in aliphatic rings was achieved using compounds like 5-(diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalene, leading to the formation of metallacycles and exploring the molecular structure and configuration of cobalt atoms in these complexes (Klein et al., 2003).
Biological Activity and Therapeutic Potential
- Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides have been studied to understand their influence on lipophilicity and 5-HT7 receptor activity. This research is crucial for developing compounds with suitable physicochemical properties for brain penetration and potential therapeutic applications (Leopoldo et al., 2008).
- Certain tetrahydronaphthalene derivatives have shown promise in inhibiting tumor growth and demonstrating antioxidant activity. This includes the exploration of various derivatives for potential applications in cancer treatment and their comparative effectiveness against liver cancer cells (Hamdy et al., 2013).
- Research on retinoid X receptor (RXR)-selective agonists involving analogues of tetrahydronaphthalene derivatives like bexarotene has been conducted. These studies are crucial for understanding the therapeutic potential of these compounds in treating conditions like cutaneous T-cell lymphoma while minimizing side effects (Heck et al., 2016).
Safety And Hazards
As this compound is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures1. However, specific safety and hazard information is not provided in the available resources.
Zukünftige Richtungen
The future directions for this compound are not specified in the available resources. As a research compound, it could potentially be used in a variety of studies to understand its properties and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSOKCGDSQQISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |
CAS RN |
61724-04-7, 139139-86-9 | |
| Record name | C.I. Acid Brown 21 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 139139-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)








